molecular formula C14H18N2O B8239485 (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8239485
M. Wt: 230.31 g/mol
InChI Key: HJJVVAHSZBLOFY-ZDUSSCGKSA-N
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Description

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and an isopropyl group at the 4-position of the oxazoline ring. Its molecular formula is C₁₇H₁₉N₂O, with a molecular weight of 267.35 g/mol (calculated based on and ). The compound is synthesized with high enantiomeric purity (97%) and is commonly used as a chiral ligand or catalyst in asymmetric synthesis . Its stereochemical configuration (R) is critical for modulating enantioselectivity in catalytic reactions, such as asymmetric alkylations or cycloadditions .

Properties

IUPAC Name

(4R)-2-(6-cyclopropylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9(2)13-8-17-14(16-13)12-5-3-4-11(15-12)10-6-7-10/h3-5,9-10,13H,6-8H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVVAHSZBLOFY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetylene and nitriles.

    Oxazole Ring Formation: The dihydrooxazole ring can be formed through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of cyclopropyl alcohols or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole, focusing on substituent variations, physicochemical properties, and applications.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Pyridine/Oxazoline) Molecular Formula Molecular Weight (g/mol) Purity/Enantiomeric Excess Key Applications Reference
(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 6-Cyclopropyl, 4-isopropyl C₁₇H₁₉N₂O 267.35 97% Asymmetric catalysis, chiral ligands
(S)-2-(6-(tert-butyl)pyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole (15a) 6-tert-butyl, 4-isopropyl C₂₀H₂₅N₂O 315.43 100% yield (synthesis) Catalytic asymmetric N-oxide synthesis
(R)-2-(5-Trifluoromethylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 5-Trifluoromethyl, 4-isopropyl C₁₂H₁₃F₃N₂O 258.23 98% Pesticide testing standards
(R)-2-(6-Phenylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole 6-Phenyl, 4-isopropyl C₁₇H₁₈N₂O 266.34 97% Asymmetric synthesis intermediates
(4R,5R)-2-(6-Cyclopropylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole 6-Cyclopropyl, 4,5-diphenyl C₂₃H₂₀N₂O 340.42 N/A Chiral auxiliaries (steric modulation)
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole 2-Bromophenyl, 4-isopropyl C₁₂H₁₄BrNO 276.15 97% Ligand screening in cross-coupling

Structural and Functional Insights

Substituent Effects on Catalytic Activity :

  • The cyclopropyl group in the target compound enhances steric bulk while maintaining conformational flexibility, favoring enantioselectivity in reactions like asymmetric cyclopropanations . In contrast, the tert-butyl group in compound 15a increases steric hindrance, improving regioselectivity in N-oxide synthesis but reducing substrate scope .
  • Trifluoromethyl-substituted analogs (e.g., C₁₂H₁₃F₃N₂O) exhibit enhanced electron-withdrawing effects, making them suitable for stabilizing transition states in nucleophilic substitutions .

Enantiomeric Configuration :

  • The (R)-configuration in the target compound and its phenyl-substituted analog (C₁₇H₁₈N₂O) is critical for high enantioselectivity (>90% ee) in asymmetric hydrogenations, as demonstrated in studies using similar oxazoline ligands .
  • Enantiomeric pairs (e.g., (R)- vs. (S)-2-bromophenyl derivatives) show divergent catalytic efficiencies. For example, (R)-configured ligands yield higher enantiomeric excess in Suzuki-Miyaura couplings compared to (S)-counterparts .

Thermal and Chemical Stability: Compounds with diphenyl substitution (e.g., C₂₃H₂₀N₂O) exhibit superior thermal stability (decomposition >200°C) due to rigid aromatic stacking, making them viable for high-temperature reactions .

Biological Activity

(R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, notable for its complex structure which includes a cyclopropyl group attached to a pyridine ring and an isopropyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and cytotoxic effects.

Chemical Structure and Properties

The chemical structure of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole can be represented as follows:

C14H18N2O\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}

IUPAC Name : (4S)-2-(6-cyclopropylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole

This compound exhibits unique properties due to its stereochemistry and functional groups, which influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism may involve:

  • Enzyme Inhibition : Binding to enzymes and modulating their activity.
  • Receptor Interaction : Engaging with receptors that mediate cellular responses.

The exact pathways and targets remain under investigation, necessitating further research for comprehensive understanding.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2015
Escherichia coli1825
Pseudomonas aeruginosa1530

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma) cells. The findings suggest that:

  • At concentrations below 100 µM, the compound exhibits low cytotoxicity.
  • Higher concentrations may induce cell death in cancerous cells while sparing normal cells.
Dose (µM) L929 Cell Viability (%) A549 Cell Viability (%)
6110105
12107109
259697
508592
1008476

These results underscore the potential for selective toxicity against cancer cells while maintaining normal cell viability.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxazole derivatives, (R)-2-(6-Cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole was evaluated alongside established antibiotics. The compound demonstrated superior activity against resistant strains of Staphylococcus aureus compared to ciprofloxacin, establishing it as a promising candidate for further development in antimicrobial therapies .

Case Study 2: Cancer Cell Line Testing

A study focusing on the cytotoxic effects of this compound on A549 cells revealed significant apoptosis induction at higher concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with doses above 50 µM. This suggests that the compound could be explored as a therapeutic agent in oncology .

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